molecular formula C14H14N4O2S B12911928 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-11-3

3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12911928
CAS No.: 825630-11-3
M. Wt: 302.35 g/mol
InChI Key: MJJDDXMPICJWCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine is a high-purity, research-grade chemical compound designed for investigative applications in biochemistry and pharmacology. This small molecule features a distinctive imidazo[1,2-a]pyrazine core structure, a scaffold recognized in medicinal chemistry for its potential in kinase inhibition research . Compounds within this class have demonstrated significant research value as inhibitors of specific kinases, including Bruton's tyrosine kinase (Btk), a critical target in immunological and oncological research . The structural motif of the imidazopyrazine core, substituted with a 4-(methanesulfonyl)phenyl group at the 3-position and a methylamino group at the 8-position, is engineered to interact with specific enzymatic binding sites. This mechanism often involves competitive binding at the ATP-binding pocket of target kinases, thereby modulating intracellular signaling pathways relevant to disease pathology . The methanesulfonylphenyl substituent is a key pharmacophoric element that can enhance solubility and influence binding affinity. This compound is supplied For Research Use Only (RUO) and is strictly intended for in vitro applications such as high-throughput screening, enzyme activity assays, structure-activity relationship (SAR) studies, and early-stage drug discovery projects. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this product with appropriate laboratory safety protocols.

Properties

CAS No.

825630-11-3

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

N-methyl-3-(4-methylsulfonylphenyl)imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H14N4O2S/c1-15-13-14-17-9-12(18(14)8-7-16-13)10-3-5-11(6-4-10)21(2,19)20/h3-9H,1-2H3,(H,15,16)

InChI Key

MJJDDXMPICJWCP-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactionsThe reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. Recrystallization from solvents like toluene is often employed to obtain the final product in crystalline form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Table 1: Aryl Group Modifications
Compound Name Aryl Substituent at Position 3 Key Properties/Applications Evidence Source
3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine (Target) 4-(Methanesulfonyl)phenyl Potential kinase/bacterial secretion inhibition N/A
3-(2-Naphthyl)imidazo[1,2-a]pyrazine derivative 2-Naphthyl Inhibitor of bacterial type IV secretion
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivative 4-Chlorophenyl Early safety pharmacology data
Lanraplenib (INN: 6-(6-aminopyrazin-2-yl)-N-{4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl}imidazo[1,2-a]pyrazin-8-amine) Piperazine-oxetane complex Tyrosine kinase inhibitor (clinical use)
N-(4-(Morpholinosulfonyl)phenyl)imidazo[1,2-a]pyrazin-8-amine 4-(Morpholinosulfonyl)phenyl Aurora A/STK1 kinase inhibition

Key Observations :

  • Lanraplenib ’s piperazine-oxetane substituent improves solubility and pharmacokinetics, a feature absent in the target compound .
  • Morpholinosulfonyl analogs (e.g., ) demonstrate that sulfonamide groups can modulate kinase selectivity, suggesting the target’s methanesulfonyl group may similarly influence target engagement.

Core Heterocycle Modifications

Table 2: Heterocycle Variations
Compound Name Core Structure Impact on Activity Evidence Source
Target Compound Imidazo[1,2-a]pyrazine Balanced electronic properties for binding N/A
3-(4-Chlorophenyl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Reduced aromaticity vs. pyrazine; altered target affinity
8-Chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine Triazolo[1,5-a]pyrazine Increased rigidity; potential for nucleophilic interactions

Key Observations :

  • The imidazo[1,2-a]pyrazine core in the target compound offers a planar structure conducive to π-π stacking, whereas pyridine-based analogs (e.g., ) may exhibit reduced binding due to lower electron density.
  • Triazolo[1,5-a]pyrazine derivatives (e.g., ) introduce additional nitrogen atoms, which could enhance interactions with polar residues in enzymatic active sites.

Amine Substituent Variations at Position 8

Table 3: Amine Group Comparisons
Compound Name Amine Substituent at Position 8 Impact on Solubility/Bioavailability Evidence Source
Target Compound N-methylamine Moderate solubility; metabolic stability N/A
6-(1H-Indol-3-yl)-N-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine Morpholinophenyl Enhanced solubility via morpholine
Entospletinib (GS-9973) 4-Morpholinophenyl SYK kinase inhibition; clinical use

Key Observations :

  • The N-methylamine in the target compound offers simplicity and metabolic stability but may limit solubility compared to morpholine-containing analogs (e.g., ).
  • Entospletinib ’s morpholine group exemplifies how hydrophilic substituents improve pharmacokinetics, a design consideration absent in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 4: Property Comparison
Property Target Compound Lanraplenib Entospletinib
Molecular Weight (g/mol) 318.35 418.46 410.48
LogP (Predicted) ~2.1 ~1.8 ~3.0
Solubility Moderate High (due to succinate salt) High (morpholine)
Key Functional Groups Methanesulfonyl Piperazine-oxetane Morpholine

Key Observations :

  • The target compound’s methanesulfonyl group increases polarity (lower LogP vs. entospletinib) but may reduce membrane permeability compared to lipophilic analogs.

Biological Activity

3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features an imidazo[1,2-a]pyrazine core substituted with a methanesulfonyl group and an N-methyl group. These substitutions are crucial for its biological interactions and pharmacological properties. The structural formula is represented as follows:

C14H14N4O2S\text{C}_{14}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

Pharmacological Potential

Research indicates that 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine exhibits various biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the inflammatory process, making this compound a candidate for anti-inflammatory therapies.

Key Findings:

  • Inhibition Potency: The compound has demonstrated significant COX-2 inhibitory activity, with studies revealing an IC50 value that suggests high potency compared to other known inhibitors .
  • Selectivity: It has been noted for its selectivity towards COX-2 over COX-1, which is beneficial in reducing side effects commonly associated with non-selective NSAIDs .

The mechanism by which 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine exerts its effects involves:

  • Binding Affinity: Molecular docking studies have shown that the compound effectively binds to the active site of COX-2, where it forms hydrogen bonds with critical residues .
  • Pharmacophore Analysis: The methanesulfonyl group plays a crucial role in enhancing binding affinity by interacting with the enzyme's secondary pocket .

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
3-(Phenyl)imidazo[1,2-a]pyrazin-8-amineLacks methanesulfonyl groupDifferent receptor binding profiles
4-(Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amineMethoxy instead of methanesulfonylAltered solubility and bioactivity
3-(Chlorophenyl)imidazo[1,2-a]pyrazin-8-amineChlorine substituentVariations in electronic properties affecting reactivity

This table emphasizes how the methanesulfonyl substitution influences biological interactions and pharmacological profiles.

Case Studies

Several studies have explored the biological activity of related compounds:

  • COX Inhibition Studies: A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited varying degrees of COX inhibition, indicating that subtle changes in structure can significantly affect activity .
  • Anti-inflammatory Effects: In vivo models have shown that compounds similar to 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine possess anti-inflammatory properties comparable to established medications like celecoxib .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[4-(Methanesulfonyl)phenyl]-N-methylimidazo[1,2-a]pyrazin-8-amine, and how are intermediates characterized?

  • The compound is typically synthesized via a two-step process:

Bromoacetophenone-amine coupling : React α-bromo-4-(methylsulfonyl)acetophenone with N-methylamine derivatives (e.g., p-toluidine) in anhydrous methanol with NaHCO₃ to form 1-(4-(methylsulfonyl)phenyl)-2-(alkylamino)ethan-1-one intermediates .

Cyclocondensation : Condense the intermediate with 2-aminopyrazine derivatives using ZnI₂ (30 mol%) in isopropanol at 80°C under aerobic conditions to form the imidazo[1,2-a]pyrazine core .

  • Characterization : Intermediates and final products are validated via ¹H/¹³C-NMR, FT-IR (e.g., C=O stretches at ~1650 cm⁻¹), and LC-MS (e.g., [M+H]⁺ peaks) .

Q. How can researchers optimize reaction yields for this compound’s derivatives?

  • Catalyst screening : Test Lewis acids (e.g., ZnI₂ vs. ZnCl₂) to enhance cyclization efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while isopropanol minimizes side reactions .
  • Temperature control : Maintain 80°C during cyclocondensation to balance reaction rate and decomposition .

Advanced Research Questions

Q. How do computational methods aid in designing derivatives of this compound with improved bioactivity?

  • Reaction path prediction : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible synthetic routes and optimize reaction conditions (e.g., solvent, catalyst) .
  • Docking studies : Use molecular dynamics to assess binding affinity to target proteins (e.g., kinases), guiding structural modifications (e.g., sulfonyl group positioning) .
  • Machine learning : Train models on existing spectral data (NMR, LC-MS) to predict properties of novel analogs .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Cross-verify NMR assignments with HSQC/HMBC for ambiguous protons (e.g., aromatic vs. methylene signals) .
  • Crystallographic confirmation : Grow single crystals via methanol recrystallization and perform X-ray diffraction to resolve stereochemical ambiguities .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environments in complex heterocycles .

Q. How can researchers analyze the impact of substituents on the compound’s physicochemical properties?

  • Hammett analysis : Correlate electronic effects of substituents (e.g., methanesulfonyl vs. trifluoromethyl) with reaction rates or pKa values .
  • LogP determination : Measure partition coefficients via HPLC to assess lipophilicity and bioavailability .
  • Thermal stability : Use TGA/DSC to evaluate decomposition profiles and guide storage conditions (e.g., desiccated, -20°C) .

Methodological Challenges and Solutions

Q. Why might recrystallization fail to purify certain derivatives, and how is this addressed?

  • Issue : Poor solubility in common solvents (e.g., methanol) due to rigid heterocyclic cores.
  • Solutions :

  • Mixed solvents : Use methanol/water or DCM/hexane gradients to enhance crystal growth .
  • Seeding : Introduce microcrystals of the pure compound to induce controlled nucleation .
    • Alternative methods : Employ preparative HPLC with C18 columns and acetonitrile/water mobile phases for polar impurities .

Q. How do reaction conditions influence regioselectivity in imidazo[1,2-a]pyrazine formation?

  • Catalyst role : ZnI₂ promotes C-N bond formation at the 2-position of the pyrazine ring, avoiding competing pathways (e.g., 3-substitution) .
  • Oxygen effect : Aerobic conditions stabilize radical intermediates, favoring cyclization over dimerization .
  • Steric hindrance : Bulky substituents on the phenyl ring direct electrophilic substitution to less hindered sites .

Comparative and Mechanistic Studies

Q. What are the limitations of traditional synthetic routes, and how are they mitigated?

  • Low yields in cyclization : Replace stoichiometric ZnI₂ with catalytic CuI/NMP systems to reduce metal waste .
  • Byproduct formation : Monitor reactions in real-time via inline IR spectroscopy to adjust reagent stoichiometry .
  • Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., bromination) to improve safety and reproducibility .

Q. How do structural analogs (e.g., ETP-46321) inform SAR studies for this compound?

  • Key modifications : Compare bioactivity of analogs with varied sulfonyl groups (e.g., methylsulfonyl vs. morpholine) to identify essential pharmacophores .
  • Enzyme inhibition : Test derivatives against kinase panels (e.g., PI3K/mTOR) to map substituent effects on IC₅₀ values .
  • Metabolic stability : Incubate analogs with liver microsomes to correlate structural features (e.g., N-methylation) with half-life extension .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.